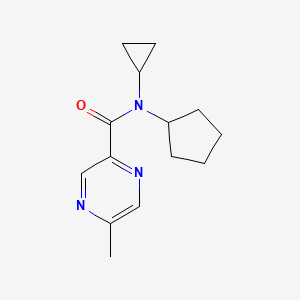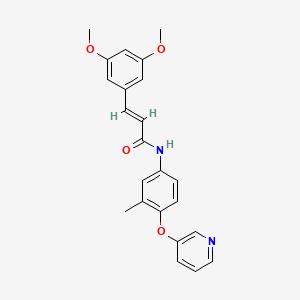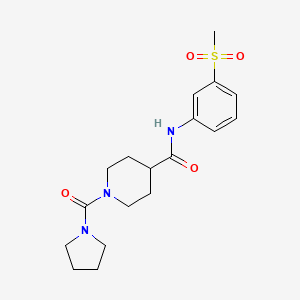![molecular formula C16H13F2N3O2S2 B7547910 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)
3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide, also known as compound 1, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. In
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide 1 involves its binding to the ATP-binding site of protein kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cancer cell proliferation and survival. In addition, this compound 1 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation and survival, induction of apoptosis, and inhibition of tumor xenograft growth in animal models. In addition, it has been demonstrated to have anti-inflammatory effects and to improve glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide 1 in lab experiments is its high potency and selectivity for protein kinases involved in cancer cell proliferation and survival. However, one limitation is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several future directions for research on 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide 1. One area of interest is the development of more efficient synthesis methods that can increase the overall yield of the this compound. Another area of interest is the investigation of its potential applications in other disease states beyond cancer, such as inflammation and diabetes. Finally, further studies are needed to elucidate the precise mechanisms underlying its anti-cancer effects and to identify potential biomarkers of response to treatment with this compound 1.
Synthesis Methods
The synthesis of 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide 1 involves a multi-step process that begins with the reaction of 4-methyl-2-aminothiazole with 3-nitrobenzotrifluoride to form an intermediate. This intermediate is then treated with sodium sulfide to yield the corresponding thiol, which is subsequently reacted with 3-bromoaniline to form the final product, this compound 1. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
Compound 1 has been shown to have a variety of scientific research applications, particularly in the field of cancer research. It has been demonstrated to be a potent inhibitor of several protein kinases that are involved in cancer cell proliferation and survival, including Aurora kinases A and B, FLT3, and BTK. In addition, 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide 1 has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor xenografts in animal models.
properties
IUPAC Name |
3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S2/c1-10-9-24-16(19-10)20-13-3-2-4-14(8-13)21-25(22,23)15-6-11(17)5-12(18)7-15/h2-9,21H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPRCBVWDVHHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)

![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)


![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)


